9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Preparation Methods
The synthesis of 9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves several steps. One common method includes the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides, resulting in the formation of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It serves as a tool for studying the interactions of benzodiazepines with their biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain and nervous system. This interaction is crucial for its anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Cloxazolam: Used for its sedative and anxiolytic effects.
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one: Another benzodiazepine derivative with similar pharmacological activities.
What sets 9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one apart is its unique chemical structure, which may offer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C26H23ClN2O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23ClN2O2/c1-31-20-6-4-5-17(13-20)26-25-23(28-21-7-2-3-8-22(21)29-26)14-18(15-24(25)30)16-9-11-19(27)12-10-16/h2-13,18,26,28-29H,14-15H2,1H3 |
InChI Key |
JQTIPGOKXZTPEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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